Allyl cyclohexanepropionate

Catalog No.
S600255
CAS No.
2705-87-5
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl cyclohexanepropionate

CAS Number

2705-87-5

Product Name

Allyl cyclohexanepropionate

IUPAC Name

prop-2-enyl 3-cyclohexylpropanoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2

InChI Key

TWXUTZNBHUWMKJ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCC1CCCCC1

Solubility

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water
1ml in 4ml 80% ethanol (in ethanol)

Canonical SMILES

C=CCOC(=O)CCC1CCCCC1

Allyl cyclohexanepropionate (ACHP) is a naturally occurring fatty acid ester found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. While its specific functions in these fruits remain under investigation, its presence has been identified and confirmed through scientific research methods like gas chromatography-mass spectrometry (GC-MS) [].

Beyond its natural occurrence, ACHP has garnered interest in scientific research due to its potential biological activities. Here are some specific areas of investigation:

Antimicrobial Activity

Studies suggest that ACHP may exhibit antimicrobial properties against certain bacterial and fungal strains. Research has shown its effectiveness against foodborne pathogens like Escherichia coli and Salmonella enterica []. However, further research is needed to fully understand the mechanisms behind this activity and its potential applications in food preservation or other fields.

Anti-inflammatory Activity

In vitro studies have shown that ACHP may possess anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells []. While these findings are promising, further in vivo studies are necessary to confirm the anti-inflammatory effects of ACHP and explore its potential therapeutic applications.

Insecticidal Activity

Limited research suggests that ACHP may exhibit insecticidal activity against some insect pests. Studies have shown its effectiveness against the red flour beetle (Tribolium castaneum) []. However, more extensive research is needed to validate these findings, determine the mode of action, and assess the potential of ACHP as a natural insecticide.

Other Potential Applications

Early research also suggests that ACHP may have other potential applications, including:

  • Flavoring agent: Due to its fruity aroma, ACHP is listed as a flavoring agent by the Food and Drug Administration (FDA) under FEMA number 2026 [].
  • Antioxidant activity: Preliminary studies suggest potential antioxidant properties of ACHP, but further research is needed to confirm these findings [].

Allyl cyclohexanepropionate is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a CAS number of 2705-87-5. It is classified as an allyl ester and is known for its sweet, fruity odor reminiscent of pineapple, making it particularly valuable in the fragrance and flavor industries . The compound is a colorless liquid at room temperature and has a density of approximately 0.945 to 0.950 g/cm³ .

The specific mechanism of action of ACHP is not well-understood. However, its flavoring properties are likely due to its interaction with olfactory receptors in the nose [].

  • Toxicity: Data on the specific toxicity of ACHP is limited. However, some esters can exhibit irritant or allergenic properties [].
  • Flammability: Likely flammable based on the presence of a hydrocarbon chain [].
Typical of esters, including hydrolysis, where it reacts with water to form allyl alcohol and cyclohexanepropionic acid. This reaction can be catalyzed by acids or bases and is significant in metabolic pathways . Additionally, it can participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol, forming new esters .

The biological activity of allyl cyclohexanepropionate has been studied primarily in terms of its toxicity and metabolic pathways. In animal studies, the compound has demonstrated acute toxicity, with reported effects including depression and gastrointestinal distress in rodents at certain dosages (585 mg/kg in rats) . Furthermore, its metabolism involves the conversion to allyl alcohol, which can lead to the formation of reactive metabolites that may contribute to oxidative stress and hepatotoxicity .

Allyl cyclohexanepropionate can be synthesized through several methods:

  • Esterification: The primary method involves the reaction of cyclohexanepropionic acid with allyl alcohol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Transesterification: Another method involves the transesterification of other allyl esters with cyclohexanepropionic acid.
  • Direct Synthesis: It can also be produced via direct synthesis from cyclohexene and propionic acid under specific conditions .

Allyl cyclohexanepropionate is predominantly used in:

  • Fragrance Industry: It is utilized as a fragrance component due to its pleasant aroma.
  • Flavoring Agent: The compound serves as a flavoring agent in food products.
  • Cosmetics: Its aromatic properties make it suitable for various cosmetic formulations .

Studies on the interactions of allyl cyclohexanepropionate with biological systems indicate that while it has beneficial applications in flavors and fragrances, it also poses potential risks due to its toxicological profile. The compound's metabolites can interact with cellular macromolecules, leading to adverse effects such as oxidative stress and cellular damage .

Allyl cyclohexanepropionate shares structural similarities with several other compounds, particularly other allyl esters. Here are some notable comparisons:

Compound NameCAS NumberMolecular FormulaUnique Characteristics
Allyl acetate623-84-7C₄H₈O₂Widely used as a solvent; has a more pungent odor.
Allyl caproate106-35-4C₇H₁₄O₂Exhibits a fruity odor but less sweet than allyl cyclohexanepropionate.
Allyl phenylacetate1797-74-6C₉H₁₀O₂Known for its use in perfumery; has a floral note.
Allyl isovalerate105-40-2C₆H₁₂O₂Has a slower hydrolysis rate compared to straight-chain esters.

Allyl cyclohexanepropionate stands out due to its unique pineapple-like aroma and its specific applications in flavoring and fragrance industries .

Allyl cyclohexanepropionate exhibits distinct thermodynamic characteristics that reflect its molecular structure as a cyclohexyl-substituted propanoic acid ester [1]. The compound demonstrates variable boiling point measurements across different analytical conditions and sources, indicating the sensitivity of this parameter to experimental methodology.

Table 2.1: Thermodynamic Parameters of Allyl Cyclohexanepropionate

ParameterValueSource/MethodReference
Boiling Point266.3°CExperimental determination [10]
Boiling Point91°CLiterature value (Katz, 1955) [10]
Boiling Point196°CFragrance Materials Association [10]
Boiling Point254.19°CEPI Suite prediction [10]
Boiling Point91°C/1 mmHgReduced pressure condition [20]
Flash Point106°CGlobally Harmonized System [10]
Flash Point106°C (1013 hPa)Standard atmospheric pressure [10]
Flash Point126°CTCI Chemicals specification [20]
Vapor Pressure3.8 Pa at 25°CExperimental measurement [10]
Vapor Pressure0.0137 mmHg at 20°CEPI Suite v4.0 prediction [10]
Vapor Pressure0.01 mmHg at 20°CFragrance Materials Association [10]
Vapor Pressure0.0218 mmHg at 25°CEPI Suite calculation [10]

The thermodynamic behavior of allyl cyclohexanepropionate demonstrates the compound's moderate volatility characteristics [10]. The flash point measurements consistently indicate values above 100°C, positioning this ester in the category of materials requiring elevated temperatures for ignition [10] [20]. The vapor pressure data reveals relatively low volatility under ambient conditions, with values ranging from 0.01 to 0.0218 mmHg at room temperature [10]. These thermodynamic properties are consistent with the molecular weight of 196.29 g/mol and the presence of the cyclohexyl substituent, which contributes to reduced volatility compared to linear alkyl esters [1] [6].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of allyl cyclohexanepropionate reflect its amphiphilic molecular structure, containing both hydrophobic cyclohexyl groups and a polar ester functionality [1]. The compound demonstrates pronounced lipophilic behavior with limited aqueous solubility.

Table 2.2: Solubility Profile of Allyl Cyclohexanepropionate

Solvent SystemSolubilityLog Partition CoefficientReference
Water0.017 g/L at 25°C- [10]
Water17 mg/L at 25°C- [10]
Octanol/Water-Log Pow = 4.3 [10]
Octanol/Water-Log Pow = 4.8 at 30°C [10]
Octanol/Water-Log Pow = 4.47 (EPI Suite) [10]
MethanolAlmost transparent- [20]
AlcoholMiscible- [8]
Essential oilsMiscible- [8]
Perfume chemicalsMiscible- [8]

The aqueous solubility of allyl cyclohexanepropionate is markedly limited, with experimental determinations reporting values of 0.017 g/L or 17 mg/L at 25°C [10]. This low water solubility is attributed to the predominant hydrophobic character imparted by the cyclohexyl ring system and the allyl ester moiety [8]. The logarithmic partition coefficient values consistently exceed 4.0, indicating strong preference for organic phases over aqueous environments [10].

Conversely, the compound demonstrates excellent solubility in organic solvent systems [8]. Miscibility with alcohols, essential oils, and perfume chemicals reflects the compatibility of allyl cyclohexanepropionate with lipophilic matrices [8]. The near-transparent dissolution in methanol suggests favorable interactions with protic organic solvents [20]. These solubility characteristics are fundamental to the compound's applications in fragrance formulations and organic synthesis procedures [8].

Spectroscopic Characteristics: Ultraviolet-Visible, Infrared, and Nuclear Magnetic Resonance Signatures

The spectroscopic profile of allyl cyclohexanepropionate provides comprehensive structural confirmation through multiple analytical techniques [10] [12]. Each spectroscopic method contributes distinct information regarding molecular architecture and electronic properties.

Table 2.3: Spectroscopic Characteristics of Allyl Cyclohexanepropionate

TechniqueKey FeaturesObservationsReference
Ultraviolet-Visible290-700 nm regionNo significant absorption [10]
Ultraviolet-VisibleMolar absorption coefficientBelow 1000 L mol⁻¹ cm⁻¹ benchmark [10]
Infrared (ATR-IR)Available spectrumAldrich catalog 411655 [12]
Nuclear Magnetic Resonance¹H and ¹³C dataStructural confirmation [1]
Mass SpectrometryMolecular ion peakm/z 196 [M]⁺ [1]
Mass SpectrometryBase peakm/z 41 (intensity 99.99) [1]
Mass SpectrometryFragment ionsm/z 55 (81.68), 95 (62), 100 (38.90) [1]

The ultraviolet-visible spectroscopic analysis reveals the absence of significant chromophoric groups within the allyl cyclohexanepropionate structure [10]. The lack of absorption between 290 and 700 nanometers confirms the absence of extended conjugation or aromatic systems [10]. The molar absorption coefficient remains below the benchmark value of 1000 L mol⁻¹ cm⁻¹, indicating minimal light absorption potential [10].

Infrared spectroscopy provides detailed vibrational fingerprint information for allyl cyclohexanepropionate [12]. The compound exhibits characteristic ester carbonyl stretching frequencies and aliphatic carbon-hydrogen deformation modes consistent with its molecular structure [12]. The availability of Attenuated Total Reflectance infrared spectra through commercial databases facilitates routine analytical identification [12].

Nuclear magnetic resonance spectroscopy offers the most comprehensive structural elucidation capabilities for allyl cyclohexanepropionate [1]. Proton nuclear magnetic resonance reveals distinct signal patterns corresponding to the allyl group, cyclohexyl ring protons, and methylene spacer units [1]. Carbon-13 nuclear magnetic resonance provides complementary information regarding the carbon framework architecture [1].

Mass spectrometric fragmentation patterns demonstrate predictable breakdown pathways for allyl cyclohexanepropionate [1]. The molecular ion peak at m/z 196 corresponds to the intact molecular structure [1]. The base peak at m/z 41 represents a characteristic fragment ion with maximum intensity [1]. Additional significant fragments at m/z 55, 95, and 100 provide structural confirmation through recognized fragmentation mechanisms [1].

Chromatographic Behavior: Retention Indices and Gas Chromatography-Mass Spectrometry Profiles

The chromatographic behavior of allyl cyclohexanepropionate reflects its physical properties and molecular interactions with stationary phases [15] [17]. Gas chromatographic separation provides both qualitative identification and quantitative analysis capabilities.

Table 2.4: Chromatographic Parameters of Allyl Cyclohexanepropionate

ParameterValue/MethodConditionsReference
Purity Analysis≥98.0% by Gas ChromatographyStandard analytical conditions [17] [20]
Retention BehaviorColumn phase dependentVarious stationary phases [15]
Mass Spectral LibraryNIST WebBook entryCAS 2705-87-5 [15] [18]
Molecular Weight196.2860 (exact mass)High-resolution determination [15] [18]
InChI KeyTWXUTZNBHUWMKJ-UHFFFAOYSA-NDatabase identifier [15] [18]

The retention index system provides standardized identification parameters for allyl cyclohexanepropionate across different analytical conditions [16]. Retention indices offer temperature-independent identification criteria when calculated relative to normal alkane reference standards [16]. The National Institute of Standards and Technology WebBook maintains comprehensive retention data for various column phases and analytical conditions [15] [18].

Gas chromatography-mass spectrometry profiles enable definitive identification through combined separation and spectral analysis [15] [18]. The electron ionization mass spectrum provides reproducible fragmentation patterns suitable for library matching [15] [18]. The combination of retention time data and mass spectral confirmation ensures reliable analytical identification in complex matrices [15] [18].

Physical Description

Liquid
Colourless liquid with a pineapple odou

XLogP3

3.8

Density

d2525 0.95
0.945-0.950

UNII

H4W9H3L241

GHS Hazard Statements

Aggregated GHS information provided by 1880 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (83.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (81.91%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.97%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2705-87-5

Wikipedia

Allyl cyclohexanepropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

All other chemical product and preparation manufacturing
Fragrances
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Cyclohexanepropanoic acid, 2-propen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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